N-[1-(2,4-dimethylphenyl)ethyl]-3-methylbenzamide
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Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-3-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 2,4-dimethylphenyl group and a 3-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-3-methylbenzamide typically involves the reaction of 2,4-dimethylphenyl ethylamine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethylphenyl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)ethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares a similar 2,4-dimethylphenyl group but differs in the amide structure.
1-Ethyl-2,4-dimethylbenzene: Contains a similar dimethylphenyl group but lacks the amide functionality.
Uniqueness
N-[1-(2,4-dimethylphenyl)ethyl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both the 2,4-dimethylphenyl and 3-methylbenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-12-6-5-7-16(11-12)18(20)19-15(4)17-9-8-13(2)10-14(17)3/h5-11,15H,1-4H3,(H,19,20) |
InChI Key |
FYVIJHOFKGDPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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